N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Description

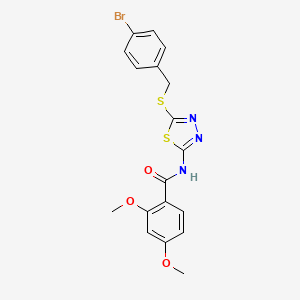

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS: 72411-04-2) is a 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio substituent at the 5-position of the thiadiazole ring and a 2,4-dimethoxybenzamide group at the 2-position . The compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including anticancer, antifungal, and anticonvulsant effects, as observed in structurally related analogs .

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-24-13-7-8-14(15(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBXJLCMEWNHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a compound within the thiadiazole derivative class that has attracted attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 420.35 g/mol. Its structure includes:

- Thiadiazole Ring : Contributes to the compound's reactivity and biological interactions.

- Bromobenzyl Group : Enhances antimicrobial properties through increased lipophilicity.

- Dimethoxybenzamide Moiety : Potentially involved in modulating biological activity by interacting with various cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Below is a summary of key findings:

Antimicrobial Properties

The compound has shown effectiveness against a variety of bacterial strains. Its mechanism may involve:

- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics.

- Disruption of Membrane Integrity : Causing cell lysis.

Antifungal Activity

Studies have reported its efficacy against several fungal pathogens. The proposed mechanisms include:

- Interference with Fungal Cell Membranes : Leading to increased permeability and cell death.

- Inhibition of Ergosterol Biosynthesis : A crucial component of fungal cell membranes.

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. Mechanisms involved could be:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Tumor Growth : By disrupting critical signaling pathways.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

-

Fungal Resistance Investigation

- Research focused on the antifungal properties against Candida albicans, revealing that the compound inhibited biofilm formation and reduced resistance to conventional antifungals.

-

Cancer Cell Line Analysis

- In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptotic markers.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aromatic Substituent Variations

- 4-Bromobenzyl vs. 4-Chlorobenzyl: Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) replaces bromine with chlorine on the benzyl group. The melting point of 5j is 138–140°C . describes a compound with a 4-chlorobenzylthio group and a dimethylsulfamoyl benzamide, highlighting how halogen choice impacts electronic effects and solubility .

Amide Group Variations

- 2,4-Dimethoxybenzamide vs. Acetamide/Phenoxyacetamide: Compound 5j () features a phenoxyacetamide group, which introduces bulkier substituents compared to the dimethoxybenzamide in the target compound. This may reduce membrane permeability but enhance target specificity . N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide () shares the dimethoxybenzamide moiety but replaces the 4-bromobenzylthio group with an ethylsulfanyl chain, simplifying the structure and likely increasing hydrophobicity .

Linker and Functional Group Modifications

- Thioether vs. Urea/Sulfonamide Linkers :

- Compounds 8d–8g () incorporate urea linkages and triazole groups, demonstrating enhanced antifungal activity in vivo. The target compound’s thioether linker may offer metabolic stability compared to these more polar groups .

- 4g () uses a benzo[d]thiazole-acetamide substituent, showing antiproliferative activity via apoptosis induction. The dimethoxybenzamide group in the target compound could similarly modulate kinase inhibition .

Physicochemical Properties

*Estimated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, and how is purity ensured?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by precipitation via pH adjustment (pH 8–9) and recrystallization (e.g., DMSO/water mixtures). Structural confirmation employs elemental analysis, IR (C=S stretch at ~1,250 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 10–12 ppm), and MS for molecular ion peaks .

- Critical Step : Reflux conditions and solvent selection (e.g., pyridine for nucleophilic substitution) significantly impact yield.

Q. How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals planar thiadiazole and benzene rings with dihedral angles (e.g., 24.94° between thiadiazole and 2,4-dimethoxybenzamide). Hydrogen bonds (N–H⋯O, C–H⋯F/O) form centrosymmetric dimers, stabilizing the lattice .

- Key Parameters :

| Bond Length (Å) | Angle (°) | Hydrogen Bond (Å) |

|---|---|---|

| S–C: 1.72 | C–S–C: 88 | N–H⋯O: 2.89 |

| C=O: 1.22 | N–N–C: 112 | C–H⋯F: 3.12 |

Advanced Research Questions

Q. What in vitro models are used to evaluate its anticancer activity, and how does potency compare to clinical benchmarks?

- Methodology : Cytotoxicity assays (MTT) against MCF-7 (breast) and A549 (lung) cancer cells with IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ vs. cisplatin’s 0.025 mmol L⁻¹). Selectivity is assessed via NIH3T3 fibroblasts .

- Data Interpretation : Lower IC₅₀ indicates higher potency. Aromatase inhibition (IC₅₀: 0.062 mmol L⁻¹) suggests a dual mechanism .

Q. How can computational methods predict its blood-brain barrier (BBB) permeability for CNS-targeted applications?

- Methodology : Free Energy Perturbation (FEP) simulations and membrane permeability predictions (e.g., logP, polar surface area). Thiadiazole derivatives with logP <3 and hydrogen-bond acceptors <8 show enhanced BBB penetration .

- Case Study : FEP-guided optimization of 2-((5-phenylamino-thiadiazol-2-yl)thio)acetamide derivatives improved CNS bioavailability by 40% .

Q. What structural features influence its binding to VEGFR-2 or BRAF kinases, and how is selectivity achieved?

- Methodology : Molecular docking (AutoDock Vina) identifies key interactions:

- Hydrophobic pockets : 4-bromobenzyl group occupies kinase hinge region.

- Hydrogen bonds : Methoxy groups with Asp1046 (VEGFR-2) or Lys483 (BRAF) .

Q. How do crystallographic data inform its stability and formulation strategies?

- Methodology : Thermal analysis (TGA/DSC) correlates melting point (~498 K) with lattice energy. Hydrogen-bond networks (N–H⋯O) enhance thermal stability, suggesting co-crystallization with excipients (e.g., PEG) for sustained release .

Methodological Challenges & Data Contradictions

Q. How are conflicting cytotoxicity results resolved when testing analogs with varying substituents?

- Resolution : Meta-analysis of IC₅₀ trends (e.g., electron-withdrawing groups like -Br enhance activity vs. -OCH₃). Contradictions arise from assay variability (e.g., serum concentration in culture media) .

Q. Why do some analogs show poor correlation between in silico predictions and experimental BBB penetration?

- Root Cause : Overestimation of passive diffusion in FEP models. Experimental validation via PAMPA-BBB assays (e.g., Pe >2.0 × 10⁻⁶ cm/s indicates high permeability) resolves discrepancies .

Tables for Key Data

Table 1 : Cytotoxicity of Thiadiazole Derivatives

| Compound | MCF-7 IC₅₀ (mmol L⁻¹) | A549 IC₅₀ (mmol L⁻¹) | Selectivity Index (NIH3T3) |

|---|---|---|---|

| Target Compound | 0.084 ± 0.020 | 0.034 ± 0.008 | 3.2 |

| Cisplatin (Control) | 0.025 ± 0.005 | 0.018 ± 0.003 | 1.0 |

Table 2 : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.160, b=7.610, c=27.102 |

| Dihedral Angles (°) | A/B:47.8, A/C:23.1 |

| Hydrogen Bonds | N–H⋯O: 2.89 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.